molecular formula C16H21N3O3S B409755 2-(3-NITROPHENYL)-3-[2-(PIPERIDIN-1-YL)ETHYL]-1,3-THIAZOLIDIN-4-ONE

2-(3-NITROPHENYL)-3-[2-(PIPERIDIN-1-YL)ETHYL]-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B409755
M. Wt: 335.4g/mol
InChI Key: PTTQZFIDRHTRRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-NITROPHENYL)-3-[2-(PIPERIDIN-1-YL)ETHYL]-1,3-THIAZOLIDIN-4-ONE is a synthetic organic compound that belongs to the thiazolidinone class Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-NITROPHENYL)-3-[2-(PIPERIDIN-1-YL)ETHYL]-1,3-THIAZOLIDIN-4-ONE typically involves the following steps:

    Formation of Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of a thiourea derivative with a haloketone or haloaldehyde under basic conditions.

    Substitution Reaction: The 3-nitrophenyl group is introduced through a nucleophilic substitution reaction, where a nitrophenyl halide reacts with the thiazolidinone intermediate.

    Piperidine Introduction: The piperidine moiety is incorporated via a nucleophilic substitution reaction, where the piperidine reacts with the ethyl group attached to the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The piperidine moiety can be substituted with other amines or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Substituted Thiazolidinones: Substitution reactions can yield various substituted thiazolidinones with different functional groups.

Scientific Research Applications

2-(3-NITROPHENYL)-3-[2-(PIPERIDIN-1-YL)ETHYL]-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and targets.

    Drug Development: Researchers explore its potential as a lead compound for developing new therapeutic agents.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules for various industrial purposes.

Mechanism of Action

The mechanism of action of 2-(3-NITROPHENYL)-3-[2-(PIPERIDIN-1-YL)ETHYL]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or proteins involved in cellular processes.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Nitro-phenyl)-3-(2-morpholin-1-yl-ethyl)-thiazolidin-4-one: Similar structure with a morpholine ring instead of piperidine.

    2-(3-Nitro-phenyl)-3-(2-pyrrolidin-1-yl-ethyl)-thiazolidin-4-one: Contains a pyrrolidine ring instead of piperidine.

Uniqueness

    Structural Features: The presence of the piperidine ring and the nitro group in the phenyl ring makes it unique compared to other thiazolidinones.

    Biological Activity: Its specific combination of functional groups may confer unique biological activities and therapeutic potential.

Properties

Molecular Formula

C16H21N3O3S

Molecular Weight

335.4g/mol

IUPAC Name

2-(3-nitrophenyl)-3-(2-piperidin-1-ylethyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H21N3O3S/c20-15-12-23-16(13-5-4-6-14(11-13)19(21)22)18(15)10-9-17-7-2-1-3-8-17/h4-6,11,16H,1-3,7-10,12H2

InChI Key

PTTQZFIDRHTRRS-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCN2C(SCC2=O)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1CCN(CC1)CCN2C(SCC2=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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